molecular formula C15H20N2O B2536118 N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide CAS No. 1385294-20-1

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide

Cat. No. B2536118
CAS RN: 1385294-20-1
M. Wt: 244.338
InChI Key: UFDYIQOZQOHVQY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide” is not explicitly provided in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide” are not detailed in the available resources .

Scientific Research Applications

Chemical Synthesis and Molecular Engineering

In the realm of chemical synthesis, N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide and its derivatives have been extensively explored for their potential in drug design and development due to their bioactivity and structural versatility. For instance, novel indole-based oxadiazole scaffolds incorporating N-(substituted-phenyl)butanamides have been synthesized, demonstrating significant in vitro inhibitory potential against the urease enzyme, suggesting their potential as therapeutic agents (Nazir et al., 2018). This research highlights the utility of such compounds in designing potent inhibitors for various enzymes.

Catalysis and Materials Science

In materials science, derivatives of N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide have been investigated for their applications in catalysis and materials engineering. For example, mesoporous nitrogen-doped carbon derived from similar cyanamide compounds has shown promise as a metal-free catalyst for the electrochemical synthesis of hydrogen peroxide, showcasing a potential for safer and more sustainable methods of H2O2 production (Fellinger et al., 2012).

Biological Activity and Pharmacology

The pharmacological aspects of N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide derivatives have also been explored, with studies indicating their potential as antiulcer agents. Specific derivatives have shown significant antisecretory activity against histamine-induced gastric acid secretion in rats, suggesting their potential in treating gastrointestinal ailments (Ueda et al., 1991).

Environmental Science and Biodegradation

In environmental science, the degradation of related compounds by microbial strains demonstrates the bioremediation potential of microorganisms against synthetic chemicals. Strains like Pseudomonas azotoformans have been identified to degrade aryloxyphenoxy propanoate herbicides, highlighting the ecological implications and degradation pathways of such compounds (Nie et al., 2011).

Solar Cell Applications

Furthermore, molecular engineering has enabled the development of organic sensitizers for solar cell applications, incorporating functionalized unsymmetrical structures related to N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide. These sensitizers have demonstrated high efficiency in photon to current conversion, marking a significant advancement in the field of renewable energy (Kim et al., 2006).

Mechanism of Action

The mechanism of action of “N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide” is not specified in the available resources .

Future Directions

The future directions or potential applications of “N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide” are not specified in the available resources .

properties

IUPAC Name

N-(cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-11(2)13-4-6-14(7-5-13)12(3)10-15(18)17-9-8-16/h4-7,11-12H,9-10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDYIQOZQOHVQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)CC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-3-(4-propan-2-ylphenyl)butanamide

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